molecular formula C11H15NO2 B13132299 (3R,4S)-4-amino-2,2-dimethyl-3,4-dihydrochromen-3-ol

(3R,4S)-4-amino-2,2-dimethyl-3,4-dihydrochromen-3-ol

Cat. No.: B13132299
M. Wt: 193.24 g/mol
InChI Key: CQSLOZRJOIHHAQ-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S)-4-amino-2,2-dimethyl-3,4-dihydrochromen-3-ol is a chiral compound with a unique structure that includes a chromen ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-amino-2,2-dimethyl-3,4-dihydrochromen-3-ol can be achieved through several methods. One common approach involves the use of a lipase-mediated resolution protocol. This method starts with the preparation of (±)-1-Cbz-cis-3-azido-4-hydroxypyrrolidine from commercially available diallylamine, followed by ring-closing metathesis via SN2 displacement reactions . Another method involves the use of glycine ethyl ester as a raw material through amino-added protective group and ring closure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of immobilized enzymes, such as Pseudomonas cepacia lipase, can enhance the enantioselectivity and efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-amino-2,2-dimethyl-3,4-dihydrochromen-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4S)-4-amino-2,2-dimethyl-3,4-dihydrochromen-3-ol is unique due to its chromen ring system and chiral centers, which confer specific chemical and biological properties. Compared to similar compounds, it offers distinct advantages in terms of selectivity and potency in various applications .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(3R,4S)-4-amino-2,2-dimethyl-3,4-dihydrochromen-3-ol

InChI

InChI=1S/C11H15NO2/c1-11(2)10(13)9(12)7-5-3-4-6-8(7)14-11/h3-6,9-10,13H,12H2,1-2H3/t9-,10+/m0/s1

InChI Key

CQSLOZRJOIHHAQ-VHSXEESVSA-N

Isomeric SMILES

CC1([C@@H]([C@H](C2=CC=CC=C2O1)N)O)C

Canonical SMILES

CC1(C(C(C2=CC=CC=C2O1)N)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.